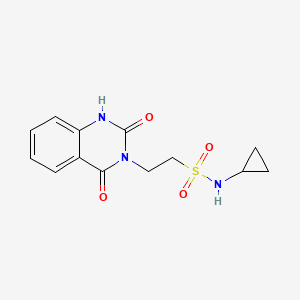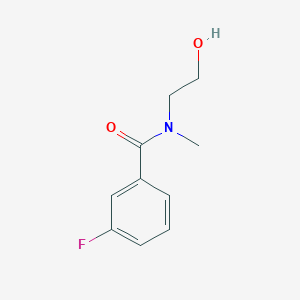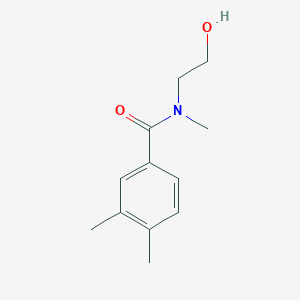
4-(4-Methoxy-2-methylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxy-2-methylphenyl)aniline, also known as p-Anisidine, is an organic compound used in various industrial applications. It is a yellow to brownish liquid with a melting point of 56-58°C and a boiling point of 276-278°C. This compound is commonly used in the production of dyes, pigments, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxy-2-methylphenyl)aniline involves the inhibition of the growth of cancer cells through the induction of apoptosis. This process involves the activation of caspases, which are enzymes that play a crucial role in the programmed cell death of cancer cells. Additionally, 4-(4-Methoxy-2-methylphenyl)aniline has been shown to inhibit the activity of various enzymes, including tyrosinase and cholinesterase.
Biochemical and Physiological Effects:
4-(4-Methoxy-2-methylphenyl)aniline has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, it has been shown to have analgesic properties, which may be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-Methoxy-2-methylphenyl)aniline in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool in the development of new cancer treatments. However, one limitation is the potential toxicity of the compound, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 4-(4-Methoxy-2-methylphenyl)aniline in scientific research. One potential application is in the development of new anti-cancer drugs, as 4-(4-Methoxy-2-methylphenyl)aniline has been shown to have promising anti-cancer properties. Additionally, it may be useful in the development of new anti-inflammatory and analgesic drugs. Further research is needed to fully understand the potential applications of 4-(4-Methoxy-2-methylphenyl)aniline in scientific research.
Métodos De Síntesis
The synthesis of 4-(4-Methoxy-2-methylphenyl)aniline can be achieved through several methods, including the reduction of 4-nitro-2-methylaniline using tin and hydrochloric acid or sodium dithionite. Another method involves the reaction of p-anisoyl chloride with ammonia or aniline. The yield of the synthesis process can vary depending on the method used.
Aplicaciones Científicas De Investigación
P-Anisidine has been widely used in scientific research for its various applications. It is commonly used as a reagent in the synthesis of organic compounds, including dyes and pigments. Additionally, it has been used in the development of new pharmaceuticals due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
4-(4-methoxy-2-methylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-9-13(16-2)7-8-14(10)11-3-5-12(15)6-4-11/h3-9H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPQYWCTSDWALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)

![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)
![3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)

![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylaniline](/img/structure/B7498778.png)
![2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7498784.png)
![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)

![4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)